2-Bromo-N-({N'-[(Z)-phenylmethylidene]hydrazinecarbonyl}methyl)benzamide
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Overview
Description
2-Bromo-N-({N’-[(Z)-phenylmethylidene]hydrazinecarbonyl}methyl)benzamide is an organic compound that features a bromine atom attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-({N’-[(Z)-phenylmethylidene]hydrazinecarbonyl}methyl)benzamide typically involves the following steps:
Condensation: The final step involves the condensation of the hydrazinecarbonylated intermediate with benzaldehyde to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-Bromo-N-({N’-[(Z)-phenylmethylidene]hydrazinecarbonyl}methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme inhibition or protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-N-({N’-[(Z)-phenylmethylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the hydrazinecarbonyl group play crucial roles in its binding affinity and specificity. The compound may inhibit enzymes by forming covalent bonds with active site residues or by disrupting protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-methylbenzamide: Similar structure but lacks the hydrazinecarbonyl group.
2-Bromo-N,N-dimethylbenzamide: Similar structure but with two methyl groups instead of the hydrazinecarbonyl group.
Uniqueness
2-Bromo-N-({N’-[(Z)-phenylmethylidene]hydrazinecarbonyl}methyl)benzamide is unique due to the presence of the hydrazinecarbonyl group, which imparts distinct chemical and biological properties. This group enhances its potential as a versatile building block for the synthesis of complex molecules and its application in various fields .
Properties
Molecular Formula |
C16H14BrN3O2 |
---|---|
Molecular Weight |
360.20 g/mol |
IUPAC Name |
N-[2-[(2Z)-2-benzylidenehydrazinyl]-2-oxoethyl]-2-bromobenzamide |
InChI |
InChI=1S/C16H14BrN3O2/c17-14-9-5-4-8-13(14)16(22)18-11-15(21)20-19-10-12-6-2-1-3-7-12/h1-10H,11H2,(H,18,22)(H,20,21)/b19-10- |
InChI Key |
XZOUOJWXBFTZBR-GRSHGNNSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N\NC(=O)CNC(=O)C2=CC=CC=C2Br |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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